Butyl sodium phosphorodithioate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Butyl sodium phosphorodithioate: is an organophosphorus compound characterized by the presence of a phosphorus-sulfur bond. It is commonly used in various industrial applications due to its unique chemical properties, including its ability to form stable complexes with metals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Butyl sodium phosphorodithioate can be synthesized through the reaction of butyl alcohol with phosphorus pentasulfide, followed by neutralization with sodium hydroxide. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves a continuous process where butyl alcohol and phosphorus pentasulfide are reacted in a controlled environment. The resulting product is then neutralized with sodium hydroxide and purified through distillation or crystallization.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

Butyl sodium phosphorodithioate acts as a nucleophile in S-alkylation and S-arylation reactions due to the sulfur atoms in the dithiophosphate group.

S-Alkylation with Alkyl Halides

The compound reacts with alkyl halides to form dialkyl dithiophosphates. For example:

C8H18NaO2PS2+R-X→C8H18O2PS2R+NaX

Key findings:

-

Reactivity : Primary alkyl halides (e.g., benzyl bromide) show higher yields (>90%) compared to secondary or bulky substrates .

-

Steric Effects : Bulky substituents (e.g., tert-butyl) reduce reactivity due to steric hindrance .

Table 1: S-Alkylation Yields with Selected Substrates

S-Arylation with Diaryliodonium Salts

This reaction enables the synthesis of aryl dithiophosphates under metal-free conditions:

C8H18NaO2PS2+Ar2I+→C8H18O2PS2Ar+ArI

-

Scope : Electron-rich aryl groups (e.g., 4-methoxyphenyl) react efficiently (>85% yield) .

-

Limitations : Steric hindrance from ortho-substituted aryls reduces yields .

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or alkaline conditions, with pathways dependent on pH:

Acid-Catalyzed Hydrolysis

Proceeds via AAc2 mechanism (P–O bond cleavage) or AAl1 mechanism (C–O bond cleavage):

C8H18O2PS2−+H3O+→H3PO2S2+C4H9OH

-

Kinetics : Rate constants decrease with increased steric bulk (e.g., tert-butyl groups slow hydrolysis) .

Base-Catalyzed Hydrolysis

Involves nucleophilic attack by hydroxide ions:

C8H18O2PS2−+OH−→HPO3S22−+2C4H9OH

Oxidative Degradation

Exposure to oxidizing agents (e.g., H₂O₂, O₂) leads to sulfur oxidation:

C8H18O2PS2−+O2→C8H18O2PSO2−

-

Products : Forms sulfoxides or sulfones, depending on reaction severity .

-

Analytical Detection : Weak anion exchange chromatography identifies degradation products with distinct retention times .

Coordination Chemistry

The sulfur atoms coordinate with transition metals, forming complexes used in catalysis:

C8H18O2PS2−+Mn+→[M(O2PS2C8H18)]n

Thermolytic Behavior

Under high temperatures (>100°C), the compound undergoes decomposition via cyclodeesterification :

C8H18O2PS2−ΔCyclic sulfonium salts+HPO3S22−

Aplicaciones Científicas De Investigación

Butyl sodium phosphorodithioate, also known as sodium dibutyl dithiophosphate, is an organophosphorus compound with a variety of applications, primarily in the fields of flotation and as a component in industrial products .

Chemical Properties and Identifiers

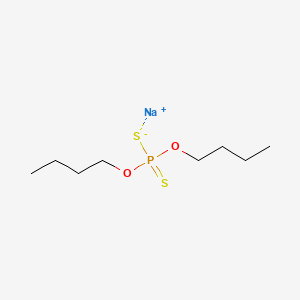

- Molecular Formula: C8H18NaO2PS2

- Molecular Weight: 264.3 g/mol

- IUPAC Name: sodium;dibutoxy-sulfanylidene-sulfido-λ5-phosphane

- CAS Registry Number: 36245-44-0

Synthesis of this compound

One method for producing sodium dibutyl dithiophosphate involves several steps :

- Mixing butanol with phosphorus pentasulfide at a stoichiometric ratio at 75±5°C.

- Continuing the reaction for 6 to 8 hours.

- Thiophosphating at 80±5°C for 3±0.5 hours while removing hydrogen sulfide, which is absorbed by caustic soda to produce sodium sulfide and hydrosulfide.

- Settling the obtained dibutyl dithiophosphate acid for 2-2.5 hours, followed by analysis and sediment utilization.

- Neutralizing the settled dibutyl dithiophosphate acid by mixing it with acoustic soda to obtain the target product, sodium dibutyl dithiophosphate .

This method reportedly ensures a high yield of the target product, up to 93-96%, with a dibutyl dithiophosphate acid yield of 92-95% during the thiophosphating stage, and also produces additional commercial products like sodium sulfide and hydrosulfide .

Regulatory Information

Mecanismo De Acción

Mechanism: Butyl sodium phosphorodithioate exerts its effects through the formation of stable complexes with metal ions. These complexes can alter the reactivity of the metal ions, making them more or less reactive in various chemical processes.

Molecular Targets and Pathways: The primary molecular targets of this compound are metal ions such as nickel, copper, and zinc. The compound interacts with these ions through its phosphorus-sulfur bonds, forming stable complexes that can participate in catalytic cycles or inhibit corrosion.

Comparación Con Compuestos Similares

Butyl sodium phosphorothioate: Similar in structure but contains one less sulfur atom.

O,O-Dibutyl phosphorodithioate: Similar but with two butyl groups attached to the phosphorus atom.

Sodium diethyl phosphorodithioate: Similar but with ethyl groups instead of butyl groups.

Uniqueness: Butyl sodium phosphorodithioate is unique due to its specific combination of butyl groups and phosphorus-sulfur bonds, which confer distinct chemical properties. Its ability to form stable metal complexes makes it particularly valuable in industrial and research applications.

Propiedades

Número CAS |

36245-44-0 |

|---|---|

Fórmula molecular |

C8H19O2PS2.Na C8H19NaO2PS2 |

Peso molecular |

265.3 g/mol |

Nombre IUPAC |

sodium;dibutoxy-sulfanylidene-sulfido-λ5-phosphane |

InChI |

InChI=1S/C8H19O2PS2.Na/c1-3-5-7-9-11(12,13)10-8-6-4-2;/h3-8H2,1-2H3,(H,12,13); |

Clave InChI |

MLKSZUQMCICGJI-UHFFFAOYSA-N |

SMILES |

CCCCOP(=S)(OCCCC)[S-].[Na+] |

SMILES canónico |

CCCCOP(=S)(OCCCC)S.[Na] |

Key on ui other cas no. |

36245-44-0 |

Números CAS relacionados |

2253-44-3 (Parent) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.